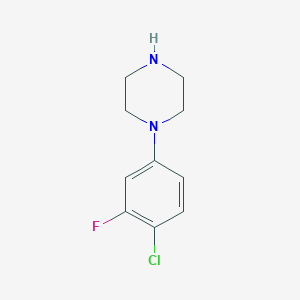
2,5,5-Trimethylhexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain that is substituted with three methyl groups at the 2nd and 5th positions . This compound is also known by other names such as 2,5,5-trimethyl-2-hexanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhexan-2-ol can be achieved through various methods. One common approach involves the reduction of 2,5,5-trimethyl-2-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: 2,5,5-Trimethyl-2-hexanone
Reduction: this compound
Substitution: 2,5,5-Trimethyl-2-chlorohexane
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethylhexan-2-ol depends on its specific application. The hydroxyl group can interact with other molecules, facilitating reactions such as esterification, ether formation, and more .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethylhexane: This compound is a hydrocarbon with a similar carbon skeleton but lacks the hydroxyl group.
2,5,5-Trimethyl-2-hexanone: This is the oxidized form of 2,5,5-Trimethylhexan-2-ol and contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structure, which includes a secondary alcohol with three methyl groups. This structure imparts distinct physical and chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
66793-71-3 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,5,5-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-8(2,3)6-7-9(4,5)10/h10H,6-7H2,1-5H3 |
InChI-Schlüssel |
ASOCSFZHADJKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




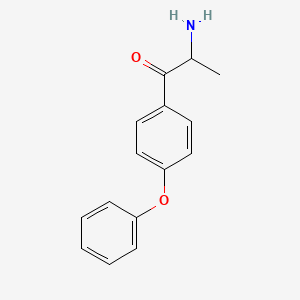
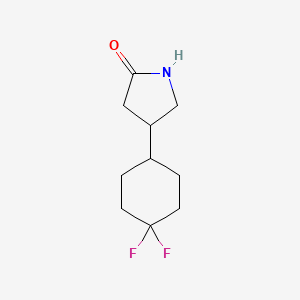
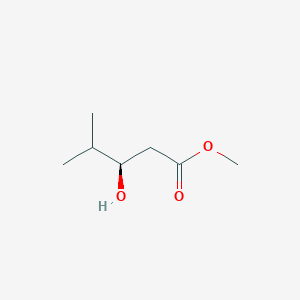
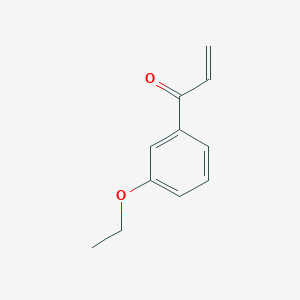
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
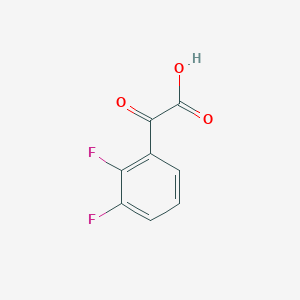

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)

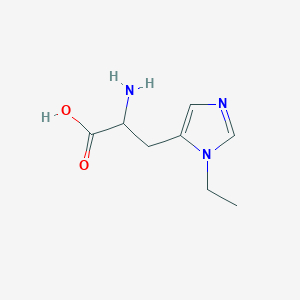
![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
